
アンタラルミン塩酸塩
説明
Antalarmin hydrochloride is a nonpeptide corticotropin-releasing hormone (CRH) type 1 receptor antagonist. It has been studied for its potential therapeutic value in psychiatric, reproductive, and cardiovascular disorders associated with CRH system hyperactivity. Antalarmin has been shown to attenuate behavioral, neuroendocrine, and autonomic responses to stress in primates and has been suggested to hold promise for disorders with putative CRH hypersecretion, such as melancholic depression and inflammatory disorders .
Synthesis Analysis
The synthesis of antalarmin involves creating a pyrrolopyrimidine compound, which has been shown to displace 12SI-oCRH binding in rat pituitary, frontal cortex, and cerebellum, indicating its antagonism at the CRHR1 receptor . Preformulation and pharmacokinetic studies have been conducted to improve the solubility and bioavailability of antalarmin, with various formulations being explored for oral administration .
Molecular Structure Analysis
Antalarmin's molecular structure, a pyrrolopyrimidine compound, allows it to act as a CRH type 1 receptor antagonist. Its structure is responsible for its ability to cross the blood-brain barrier and exert effects on the central nervous system, as evidenced by its impact on behaviors and neuroendocrine responses in animal models .
Chemical Reactions Analysis
The chemical interactions of antalarmin with CRH receptors have been characterized in vitro and in vivo. It has been shown to displace CRH binding in various brain regions and inhibit CRH-stimulated ACTH release and peripheral inflammation in rats . These interactions suggest that antalarmin can modulate the body's stress response at multiple levels.
Physical and Chemical Properties Analysis
Antalarmin has poor water solubility, which has been a challenge for its formulation. It is weakly basic with a pK(a) of 5.0. Efforts to improve its solubility have included the use of cosolvents, surfactants, complexing agents, and lipid-based systems. The lipid-based formulation, in particular, has shown promise in enhancing oral bioavailability .
Relevant Case Studies
Several studies have investigated the effects of antalarmin in different contexts. For example, it has been shown to significantly attenuate behavioral and physiological responses to stress in primates, such as anxiety and fear-related behaviors, while increasing exploratory and sexual behaviors . In rats, antalarmin inhibited CRH-stimulated ACTH release and inflammation . Chronic administration of antalarmin in Fawn-Hooded rats, a model for depression and alcoholism, has been shown to regulate the dopaminergic system and reduce volitional ethanol consumption . However, its effects on cocaine self-administration and discrimination in rhesus monkeys were not significant . Additionally, antalarmin did not blunt the hypothalamic-pituitary-adrenal axis responses to acute immobilization stress after chronic administration .
科学的研究の応用
ストレス誘発トリプトファン水酸化酵素2活性
アンタラルミン塩酸塩は、ストレス誘発トリプトファン水酸化酵素2活性に対するその効果を調べるために使用されてきました。 . トリプトファン水酸化酵素2は、気分調節に重要な役割を果たす神経伝達物質であるセロトニンの合成に関与する酵素です。この酵素に対するアンタラルミンの影響を調べることで、研究者は気分障害の潜在的な治療法に関する洞察を得ることができます。
コルチコトロピン放出因子1(CRF1)活性化による不安誘発効果
アンタラルミン塩酸塩は、コルチコトロピン放出因子1(CRF1)活性化による不安誘発効果を調べるために使用されてきました。 . CRF1は、体のストレスに対する反応において重要な役割を果たす受容体です。この受容体を遮断することで、アンタラルミンは不安のような行動を軽減するのに役立つ可能性があります。
社会的ストレス誘発性うつ病に対する治療効果
アンタラルミン塩酸塩を用いて、社会的ストレス誘発性うつ病の治療におけるコルチコトロピン放出ホルモン(CRH)シグナル伝達の遮断の治療効果を分析する研究が行われてきました。 . これは、うつ病の新しい治療戦略につながる可能性があります。
妊娠の非ステロイド性阻害剤
アンタラルミンは、初期の段階でも、妊娠の非ステロイド性阻害剤として機能します。 . それは分娩を遅らせることが知られており、生殖能力と生殖の健康に関する研究のための潜在的な道筋を提供しています。
ストレス誘発性胃潰瘍の予防
アンタラルミンは、ストレスへの反応で発生する胃潰瘍の発症も予防します。 . これは、胃腸疾患の治療における潜在的な応用を示唆しています。
CRF誘発性ACTH分泌の抑制
作用機序
Target of Action
Antalarmin hydrochloride primarily targets the Corticotropin-releasing hormone receptor 1 (CRH1) . CRH1 is a receptor for the corticotropin-releasing hormone (CRH), an endogenous peptide hormone released in response to various triggers such as chronic stress and drug addiction .
Mode of Action
Antalarmin hydrochloride acts as a non-peptide antagonist of the CRH1 receptor . It binds to the CRH1 receptor and blocks its activation, thereby inhibiting the downstream effects of CRH . This results in a reduction in the release of another hormone, Adrenocorticotropic hormone (ACTH), which is involved in the physiological response to stress .
Biochemical Pathways
The primary biochemical pathway affected by Antalarmin hydrochloride is the hypothalamic-pituitary-adrenal (HPA) axis . By blocking the CRH1 receptor, Antalarmin hydrochloride suppresses the release of ACTH, which in turn reduces the production of glucocorticoids, a class of steroid hormones . This can help mitigate the harmful physiological effects of chronic stress, such as excessive glucocorticoid release, stomach ulcers, anxiety, and more .
Pharmacokinetics
Antalarmin hydrochloride has a poor water solubility of less than 1 mg/mL and is weakly basic with an experimentally determined pKa of 5.0 . The pharmacokinetics of Antalarmin hydrochloride have been investigated in male Sprague-Dawley rats via intravenous (i.v.) and oral (p.o.) routes . .
Result of Action
The action of Antalarmin hydrochloride results in a reduction of the behavioral responses to stressful situations . It has been demonstrated in animal models to suppress CRH-induced ACTH secretion and block CRH and novelty-induced anxiety-like behavior . This suggests that Antalarmin hydrochloride could potentially be useful for reducing the adverse health consequences of chronic stress in humans, as well as having possible uses in the treatment of conditions such as anxiety, depression, and drug addiction .
Action Environment
The efficacy and stability of Antalarmin hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .
特性
IUPAC Name |
N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDGXEDXEXACKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582018 | |
| Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220953-69-5 | |
| Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research indicates that antalarmin hydrochloride, a corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, can mitigate the negative effects of early-life stress on synaptic development in neonatal mice []. The study found that pups subjected to fragmented maternal care, a model for early-life stress, exhibited delayed dendritic outgrowth, reduced spine formation in CA3 pyramidal neurons, and lower levels of synapse-related proteins in the hippocampus []. Daily administration of antalarmin hydrochloride during the stress exposure period normalized the levels of these synapse-related proteins, suggesting a protective effect against stress-induced synaptic abnormalities []. This suggests that the CRH-CRHR1 pathway plays a crucial role in mediating the impact of early-life stress on hippocampal development and that blocking this pathway with antalarmin hydrochloride could be a potential therapeutic strategy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

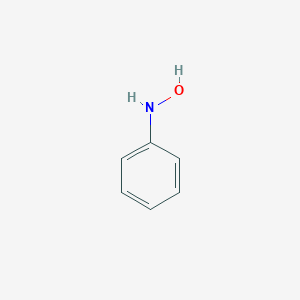
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
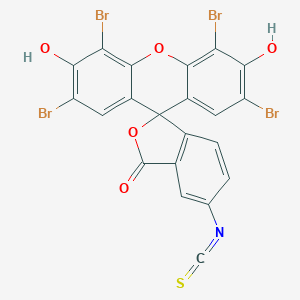
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)
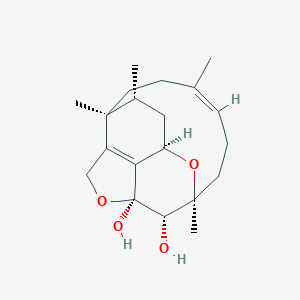
![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)

![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)
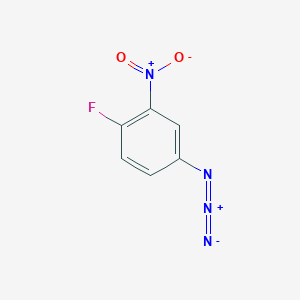
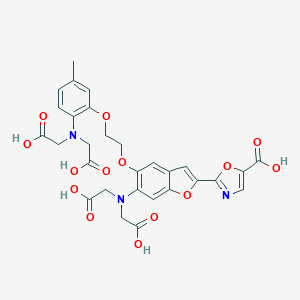

![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)